molecular formula C18H16N4OS3 B11105291 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B11105291
M. Wt: 400.5 g/mol
InChI Key: WHIMGTOHGZWBJB-UHFFFAOYSA-N
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Description

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[2-(ETHYLSULFANYL)-13-BENZOTHIAZOL-6-YL]ACETAMIDE is a complex organic compound that features both benzodiazole and benzothiazole moieties. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[2-(ETHYLSULFANYL)-13-BENZOTHIAZOL-6-YL]ACETAMIDE typically involves multiple steps:

    Formation of Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Benzothiazole Moiety: The benzothiazole ring is usually formed by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The two moieties are then coupled through a sulfanyl linkage, often using thiolating agents like thiourea or Lawesson’s reagent.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated reaction systems might also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzodiazole ring, potentially leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced benzodiazole derivatives.

    Substitution: Various substituted benzodiazole and benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a promising lead compound for new drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[2-(ETHYLSULFANYL)-13-BENZOTHIAZOL-6-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and benzothiazole moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID: Similar in structure but lacks the benzothiazole moiety.

    2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-CHLORO-BENZYLIDENE)-HYDRAZIDE: Contains a benzylidene hydrazide group instead of the acetamide group.

    2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE: Similar structure but with a bromine substituent.

Uniqueness

The uniqueness of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[2-(ETHYLSULFANYL)-13-BENZOTHIAZOL-6-YL]ACETAMIDE lies in its dual benzodiazole and benzothiazole moieties, which provide a broader range of biological activities and potential applications. The presence of both sulfanyl and acetamide groups further enhances its chemical reactivity and versatility in various reactions.

Properties

Molecular Formula

C18H16N4OS3

Molecular Weight

400.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)acetamide

InChI

InChI=1S/C18H16N4OS3/c1-2-24-18-22-14-8-7-11(9-15(14)26-18)19-16(23)10-25-17-20-12-5-3-4-6-13(12)21-17/h3-9H,2,10H2,1H3,(H,19,23)(H,20,21)

InChI Key

WHIMGTOHGZWBJB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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